molecular formula C10H15NO B098238 2-(4-Methoxy-3-methyl-phenyl)-ethylamine CAS No. 18149-08-1

2-(4-Methoxy-3-methyl-phenyl)-ethylamine

Cat. No.: B098238
CAS No.: 18149-08-1
M. Wt: 165.23 g/mol
InChI Key: NBFFCNUWKJZAKU-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methyl-phenyl)-ethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, along with an ethylamine side chain

Biochemical Analysis

Biochemical Properties

2-(4-Methoxy-3-methylphenyl)ethylamine plays a significant role in biochemical reactions, particularly in the context of free radical polymerization. It interacts with various enzymes and biomolecules, including ammonium persulfate, which acts as a polymerization initiator. The interaction between 2-(4-Methoxy-3-methylphenyl)ethylamine and ammonium persulfate leads to the formation of free radicals, which are essential for the polymerization process .

Cellular Effects

The effects of 2-(4-Methoxy-3-methylphenyl)ethylamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with free radicals can lead to oxidative stress, which in turn affects various cellular processes. Additionally, 2-(4-Methoxy-3-methylphenyl)ethylamine has been shown to impact the polymerization of dopamine, which is crucial for cellular signaling and function .

Molecular Mechanism

At the molecular level, 2-(4-Methoxy-3-methylphenyl)ethylamine exerts its effects through free radical polymerization. The compound interacts with ammonium persulfate, leading to the formation of free radicals. These free radicals then initiate the polymerization process, resulting in the formation of complex polymer structures. This mechanism is crucial for understanding the compound’s role in biochemical reactions and its impact on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methoxy-3-methylphenyl)ethylamine change over time. The compound’s stability and degradation are influenced by various factors, including pH and the presence of oxidants. Over time, the compound may degrade, leading to changes in its effects on cellular function. Long-term studies have shown that 2-(4-Methoxy-3-methylphenyl)ethylamine can have lasting effects on cellular processes, particularly in the context of oxidative stress and polymerization .

Dosage Effects in Animal Models

The effects of 2-(4-Methoxy-3-methylphenyl)ethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes. At higher doses, it can lead to significant changes in cellular function, including oxidative stress and alterations in gene expression. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage in studying the compound’s effects .

Metabolic Pathways

2-(4-Methoxy-3-methylphenyl)ethylamine is involved in various metabolic pathways, particularly those related to free radical polymerization. The compound interacts with enzymes and cofactors that facilitate the formation of free radicals, which are essential for the polymerization process. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function .

Transport and Distribution

Within cells and tissues, 2-(4-Methoxy-3-methylphenyl)ethylamine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The transport and distribution of 2-(4-Methoxy-3-methylphenyl)ethylamine are crucial for understanding its effects on cellular processes .

Subcellular Localization

The subcellular localization of 2-(4-Methoxy-3-methylphenyl)ethylamine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s role in cellular processes and its overall impact on cell function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-3-methylbenzyl chloride with ethylamine. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methyl-phenyl)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Methoxy-3-methylbenzaldehyde or 4-Methoxy-3-methylbenzoic acid.

    Reduction: 2-(4-Methoxy-3-methylphenyl)ethanol or this compound derivatives.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

2-(4-Methoxy-3-methyl-phenyl)-ethylamine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential interactions with biological systems, including its effects on neurotransmitter pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine involves its interaction with various molecular targets and pathways. It is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine, which suggests its potential role in modulating neurotransmitter levels in the brain. This inhibition can lead to increased levels of these neurotransmitters, thereby affecting mood and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-3-methyl-phenyl)-ethylamine is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with enzymes and receptors, making it a valuable compound for research in various fields .

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFFCNUWKJZAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424471
Record name 2-(4-Methoxy-3-methylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18149-08-1
Record name 2-(4-Methoxy-3-methylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxy-3-methylphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 2-methyl-4-[(E)-2-nitroethenyl]phenyl ether (7.89 g; 40.88 mmol) in dry THF (50 ml) was added to borane (245 ml of 1M solution in THF; 245 mmol), under nitrogen, dropwise over 20 minutes. The reaction mixture was then heated to 90C. After 14 hr it was cooled to rt and ice-cold water (100 ml) was added dropwise over 30 minutes. The pH was adjusted to ˜2 with 1N HCl and heated to reflux for 5 hr. Upon cooling, the reaction mixture was extracted with ethyl ether (2×300 ml) and the ether phases were discarded. The pH of the aqueous phase was adjusted to 10 with 1N NaOH and extracted with ethyl ether (2×200 ml). The combined organic phases were dried over MgSO4, filtered and concentrated to provide 2-(4-methoxy-3-methylphenyl)ethanamine (5.46 g; 81% yield), which was used without any further purification.
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
90C
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-(4-methoxy-3-methylphenyl)ethylamine (MOE) a suitable model for studying polydopamine formation?

A: Polydopamine (PDA), while possessing remarkable properties, presents challenges in deciphering its exact structure and polymerization mechanism due to its insolubility []. MOE, structurally similar to DA but with fewer active sites, provides a simplified system. This simplification allows researchers to isolate specific reaction pathways that might be overshadowed in the more complex DA polymerization. The research utilized UV-Vis spectroscopy and single-molecule force spectroscopy to demonstrate that MOE undergoes free radical polymerization under both acidic and alkaline conditions in the presence of ammonium persulfate (APS), a polymerization initiator []. By drawing parallels between MOE and DA, researchers propose that free radical polymerization could be a contributing mechanism, among others, in PDA formation, shedding light on the structural complexity of PDA [].

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